molecular formula C4H2Cl2FN3 B176790 4,6-Dichloro-5-fluoropyrimidin-2-amine CAS No. 15598-33-1

4,6-Dichloro-5-fluoropyrimidin-2-amine

Cat. No.: B176790
CAS No.: 15598-33-1
M. Wt: 181.98 g/mol
InChI Key: PSEWFMLZDMIBMC-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoropyrimidin-2-amine is a chemical compound with the CAS Number: 15598-33-1 . It has a molecular weight of 181.98 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H2Cl2FN3 . The InChI code for this compound is 1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.98 .

Scientific Research Applications

4,6-Dichloro-5-fluoropyrimidin-2-amine has been used in various scientific studies due to its unique properties. It has been used in the synthesis of other compounds, such as the antifungal agent miconazole and the antibacterial agent ciprofloxacin. This compound has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.

Mechanism of Action

4,6-Dichloro-5-fluoropyrimidin-2-amine has been studied for its ability to interact with other molecules. It has been found to form complexes with metal ions, such as nickel and copper, and to interact with other organic molecules. This compound has also been found to act as a substrate in certain biochemical reactions and to act as an inhibitor in other biochemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be involved in a variety of biochemical processes, such as DNA replication, protein synthesis, and enzyme activity. This compound has also been studied for its potential effects on the human body, such as its ability to induce apoptosis in cancer cells and its potential to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

4,6-Dichloro-5-fluoropyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is stable and can be stored at room temperature. However, this compound has some limitations in laboratory experiments. It is a relatively toxic compound and can be hazardous if not handled properly. Additionally, this compound is a relatively weak compound and can be easily broken down in the presence of certain other compounds.

Future Directions

4,6-Dichloro-5-fluoropyrimidin-2-amine has many potential applications in scientific research. In the future, it could be used in the synthesis of new compounds, such as antibiotics and antifungals. Additionally, this compound could be studied further for its potential effects on the human body, such as its ability to induce apoptosis in cancer cells. Additionally, this compound could be studied for its potential use in the development of new drugs and treatments for various diseases. Finally, this compound could be studied for its potential use in the development of new catalysts and reagents for use in organic reactions.

Synthesis Methods

4,6-Dichloro-5-fluoropyrimidin-2-amine can be synthesized in several ways, including the direct reaction of 4-chloro-6-fluoropyrimidine with hydrochloric acid, the reaction of 4-chloro-6-fluoropyrimidine with dichloroacetic acid, and the reaction of 4-chloro-6-fluoropyrimidine with sodium amide. The synthesis of this compound through the direct reaction of 4-chloro-6-fluoropyrimidine with hydrochloric acid is the most common method and has been used in numerous studies. The reaction produces this compound and hydrochloric acid as byproducts.

Safety and Hazards

The safety information available indicates that 4,6-Dichloro-5-fluoropyrimidin-2-amine has a GHS07 pictogram and a signal word of "Warning" .

Properties

IUPAC Name

4,6-dichloro-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEWFMLZDMIBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570228
Record name 4,6-Dichloro-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15598-33-1
Record name 4,6-Dichloro-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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